

Spectroscopic Analysis of Ethyl 3-(4-chlorophenyl)propiolate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: **Ethyl 3-(4-chlorophenyl)propiolate**

Cat. No.: **B1361243**

[Get Quote](#)

This technical guide provides a comprehensive overview of the spectroscopic data for **Ethyl 3-(4-chlorophenyl)propiolate**, a compound of interest for researchers, scientists, and professionals in drug development. This document presents nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data in a structured format, alongside detailed experimental protocols and a visual representation of the analytical workflow.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of **Ethyl 3-(4-chlorophenyl)propiolate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Predicted)

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
~7.45	Doublet	2H	Ar-H (ortho to -C≡C-)
~7.35	Doublet	2H	Ar-H (ortho to -Cl)
4.29	Quartet	2H	-OCH ₂ CH ₃
1.35	Triplet	3H	-OCH ₂ CH ₃

Note: The ^1H NMR data is predicted based on known chemical shifts and coupling constants for similar structural motifs, including ethyl phenylpropiolate.

^{13}C NMR

Chemical Shift (δ) ppm	Assignment
153.2	C=O
136.2	Ar-C (para to -Cl)
133.4	Ar-C (ortho to -C \equiv C-)
129.2	Ar-C (ortho to -Cl)
118.4	Ar-C (ipso, attached to -C \equiv C-)
85.8	-C \equiv C-
81.1	-C \equiv C-
62.3	-OCH ₂ CH ₃
14.1	-OCH ₂ CH ₃

Infrared (IR) Spectroscopy

Wavenumber (cm $^{-1}$)	Intensity	Assignment
~2230	Strong	C \equiv C stretch
~1710	Strong	C=O stretch (ester)
~1590, 1490	Medium	C=C stretch (aromatic)
~1250	Strong	C-O stretch (ester)
~1090	Strong	C-Cl stretch
~830	Strong	C-H bend (para-disubstituted aromatic)

Mass Spectrometry (MS)

m/z	Relative Intensity	Assignment
208/210	Moderate	$[M]^+$ (Molecular ion, showing isotopic pattern for Cl)
180/182	Moderate	$[M - C_2H_4]^+$
163	High	$[M - OCH_2CH_3]^+$
138	High	$[M - COOCH_2CH_3]^+$

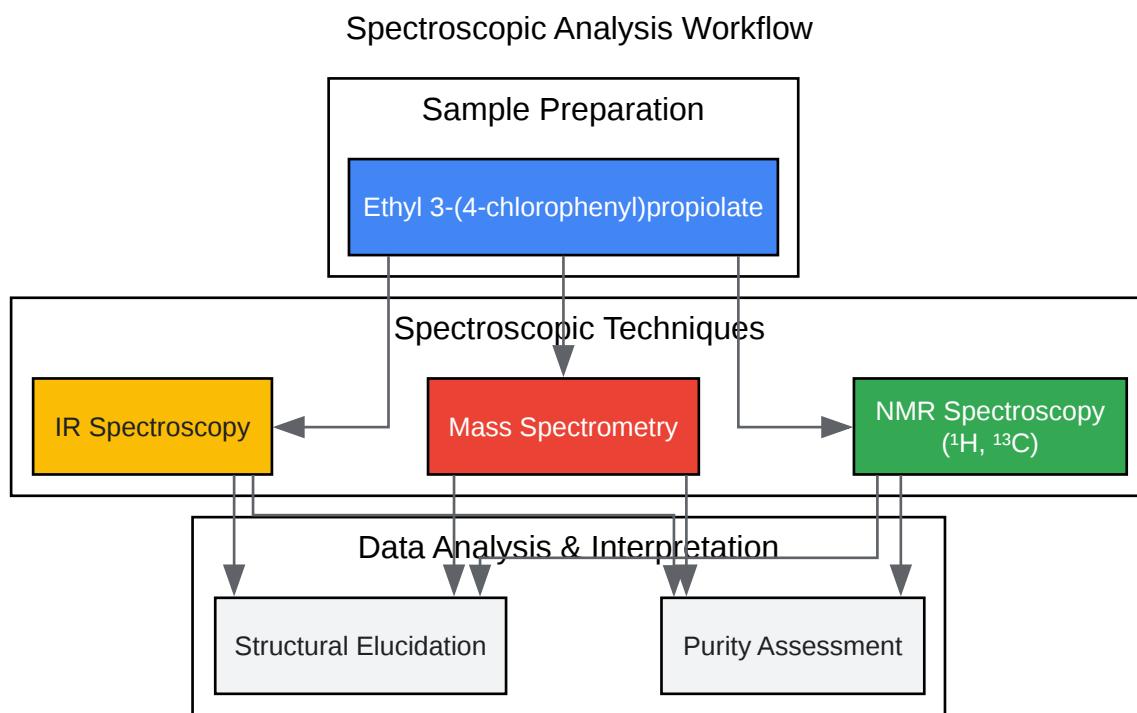
Experimental Protocols

Detailed methodologies for the key spectroscopic techniques are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A solution of **Ethyl 3-(4-chlorophenyl)propiolate** (5-10 mg) is prepared in a deuterated solvent (e.g., $CDCl_3$, 0.5-0.7 mL).^[1] The solution is then filtered into a 5 mm NMR tube. The 1H and ^{13}C NMR spectra are recorded on a spectrometer operating at a frequency of 400 MHz for 1H and 100 MHz for ^{13}C . Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy


The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample is placed directly on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of $4000-400\text{ cm}^{-1}$ with a resolution of 4 cm^{-1} . Alternatively, for a solid sample, a thin film can be prepared by dissolving a small amount of the compound in a volatile solvent (e.g., dichloromethane), depositing a drop of the solution onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate.^[2]

Mass Spectrometry (MS)

Mass spectral data is acquired using a mass spectrometer with an electron ionization (EI) source. The sample is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography. The molecules are ionized by a beam of high-energy electrons (70 eV). The resulting ions are then accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer. The detector records the abundance of each ion.

Analytical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **Ethyl 3-(4-chlorophenyl)propiolate**.

[Click to download full resolution via product page](#)

Caption: General workflow for spectroscopic analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. orgchemboulder.com [orgchemboulder.com]

- To cite this document: BenchChem. [Spectroscopic Analysis of Ethyl 3-(4-chlorophenyl)propiolate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1361243#spectroscopic-data-of-ethyl-3-4-chlorophenyl-propiolate-nmr-ir-ms>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com